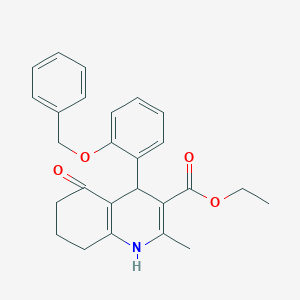![molecular formula C19H20IN3OS B393817 5-(4-TERT-BUTYLPHENYL)-3-{[(2-IODOPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE](/img/structure/B393817.png)
5-(4-TERT-BUTYLPHENYL)-3-{[(2-IODOPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-TERT-BUTYLPHENYL)-3-{[(2-IODOPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE is a complex organic compound that belongs to the class of oxadiazoles These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
The synthesis of 5-(4-TERT-BUTYLPHENYL)-3-{[(2-IODOPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE typically involves multiple steps. One common method includes the reaction of 4-tert-butylbenzoyl chloride with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with carbon disulfide and potassium hydroxide to yield the oxadiazole ring.
Chemical Reactions Analysis
5-(4-TERT-BUTYLPHENYL)-3-{[(2-IODOPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound exhibits potential antimicrobial and anticancer activities, making it a candidate for drug discovery and development.
Medicine: Due to its biological activities, it is studied for its potential therapeutic effects in treating various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 5-(4-TERT-BUTYLPHENYL)-3-{[(2-IODOPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the growth of cancer cells by interfering with cell division pathways or induce apoptosis through the activation of specific signaling cascades .
Comparison with Similar Compounds
Similar compounds include other oxadiazole derivatives, such as:
Bis(4-tert-butylphenyl)iodonium chloride: This compound shares the tert-butylphenyl group but differs in its overall structure and reactivity.
Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate: Another related compound with similar functional groups but distinct chemical properties.
Properties
Molecular Formula |
C19H20IN3OS |
|---|---|
Molecular Weight |
465.4g/mol |
IUPAC Name |
5-(4-tert-butylphenyl)-3-[(2-iodoanilino)methyl]-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C19H20IN3OS/c1-19(2,3)14-10-8-13(9-11-14)17-22-23(18(25)24-17)12-21-16-7-5-4-6-15(16)20/h4-11,21H,12H2,1-3H3 |
InChI Key |
YMDSYPMELONYOU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN(C(=S)O2)CNC3=CC=CC=C3I |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN(C(=S)O2)CNC3=CC=CC=C3I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-9-hydroxy-1-phenyl-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B393736.png)
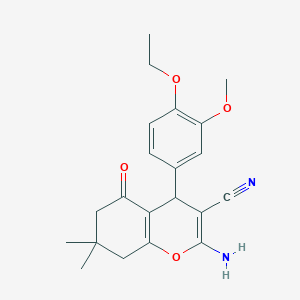
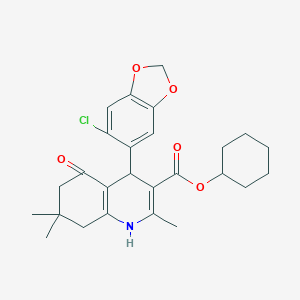
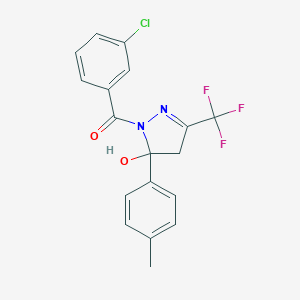
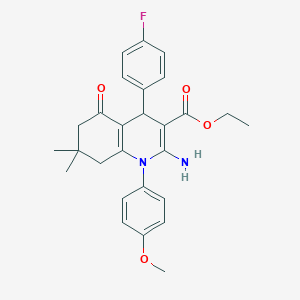
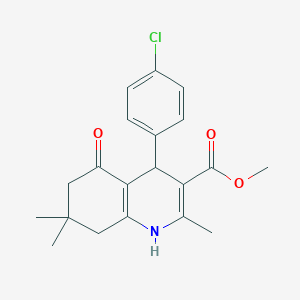
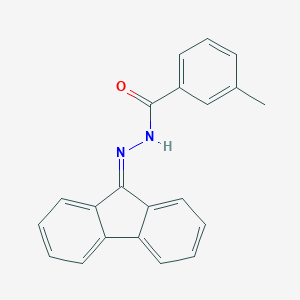

![Benzyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B393749.png)
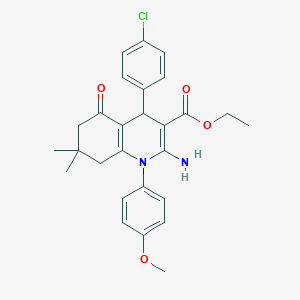
![Benzyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B393752.png)

![N'-[1-(3,4-dimethoxyphenyl)ethylidene]-2-[(3,5-dimethylbenzyl)sulfanyl]acetohydrazide](/img/structure/B393754.png)
